molecular formula C11H10N2O3 B2600840 Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate CAS No. 16015-52-4

Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate

Cat. No. B2600840
CAS RN: 16015-52-4
M. Wt: 218.212
InChI Key: JFNYSDRMWGVSIC-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate, commonly known as MMOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MMOP is a heterocyclic compound that contains a phthalazine ring and a carbonyl group, making it a versatile building block for the synthesis of various bioactive molecules.

Mechanism Of Action

The mechanism of action of MMOP derivatives in cancer cells involves the induction of apoptosis, which is a programmed cell death process. MMOP derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting topoisomerase II, MMOP derivatives induce DNA damage and trigger the apoptotic pathway.
Biochemical and Physiological Effects:
MMOP derivatives have been shown to exhibit potent cytotoxicity against cancer cells while having minimal toxicity towards normal cells. This selectivity is attributed to the differences in the biochemical and physiological characteristics of cancer cells compared to normal cells. MMOP derivatives have also shown promising antibacterial activity, which is attributed to their ability to disrupt bacterial cell membranes and inhibit bacterial DNA replication.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MMOP derivatives in lab experiments is their versatility as a building block for the synthesis of various bioactive molecules. MMOP derivatives can be easily modified to introduce different functional groups and improve their pharmacological properties. However, one of the limitations of using MMOP derivatives is their relatively low solubility in aqueous solutions, which can affect their bioavailability and limit their use in certain experiments.

Future Directions

There are several future directions for the research and development of MMOP derivatives. One potential direction is the synthesis of MMOP derivatives with improved pharmacological properties, such as increased solubility and selectivity towards cancer cells. Another direction is the evaluation of MMOP derivatives as potential antibacterial agents, particularly against multidrug-resistant bacteria. Additionally, the development of MMOP derivatives as imaging agents for cancer diagnosis and treatment monitoring is also an area of interest.

Synthesis Methods

The synthesis of MMOP can be achieved through several methods, including the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate followed by reduction and cyclization. Alternatively, MMOP can be synthesized through the reaction of phthalic anhydride with methylamine and subsequent reduction and cyclization.

Scientific Research Applications

MMOP has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the synthesis of novel antitumor and antibacterial agents. Studies have shown that MMOP derivatives exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. MMOP derivatives have also shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

methyl 3-methyl-4-oxophthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-13-10(14)8-6-4-3-5-7(8)9(12-13)11(15)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNYSDRMWGVSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate

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